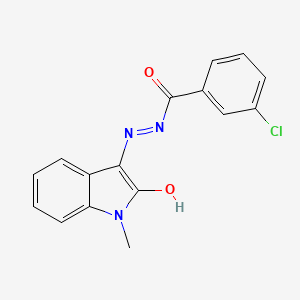![molecular formula C16H24N4O3 B11695253 2-{4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol](/img/structure/B11695253.png)
2-{4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound featuring a nitro group, a pyrrolidine ring, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps, starting with the formation of the pyrrolidine and piperazine rings. The nitro group is introduced through nitration reactions, and the final compound is obtained through a series of condensation and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The piperazine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological targets and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors and enzymes. The nitro group and the heterocyclic rings play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nitro-substituted heterocycles and piperazine derivatives, such as:
- 4-(1-Pyrrolidinyl)piperidine
- 4-(Pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
What sets 2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL apart is its unique combination of a nitro group with both pyrrolidine and piperazine rings, which may confer distinct biological activities and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C16H24N4O3 |
|---|---|
Poids moléculaire |
320.39 g/mol |
Nom IUPAC |
2-[4-(2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H24N4O3/c21-12-11-17-7-9-19(10-8-17)16-13-14(18-5-1-2-6-18)3-4-15(16)20(22)23/h3-4,13,21H,1-2,5-12H2 |
Clé InChI |
PDSYPHRKXKDOAH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695170.png)




![(2E)-1-(4-bromophenyl)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11695188.png)
![Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11695192.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)


![2-chloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}benzamide](/img/structure/B11695227.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695228.png)
![ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11695236.png)
